hMAO-B-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
hMAO-B-IN-6 is a compound that acts as an inhibitor of human monoamine oxidase B (hMAO-B). Monoamine oxidase B is an enzyme that plays a crucial role in the catabolism of monoamines, including neurotransmitters such as dopamine. Inhibitors of monoamine oxidase B are of significant interest in the treatment of neurodegenerative diseases such as Parkinson’s disease, as they help to maintain higher levels of dopamine in the brain .
準備方法
One common synthetic route involves the reaction of different piperazine derivatives with a pyridazinone ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions using continuous flow chemistry to ensure consistent quality and yield .
化学反応の分析
hMAO-B-IN-6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
科学的研究の応用
hMAO-B-IN-6 has a wide range of scientific research applications, including:
作用機序
The mechanism of action of hMAO-B-IN-6 involves the inhibition of the monoamine oxidase B enzyme. This enzyme is responsible for the oxidative deamination of monoamines, including neurotransmitters like dopamine . By inhibiting this enzyme, this compound helps to maintain higher levels of dopamine in the brain, which is beneficial in treating neurodegenerative diseases like Parkinson’s disease . The molecular targets include the active site of monoamine oxidase B, where this compound binds and prevents the enzyme from catalyzing the oxidation of dopamine .
類似化合物との比較
hMAO-B-IN-6 is unique compared to other monoamine oxidase B inhibitors due to its specific binding affinity and selectivity for the enzyme . Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor with a similar mechanism of action to selegiline.
Safinamide: A reversible inhibitor that also has additional properties, such as blocking sodium channels.
This compound stands out due to its potential for reversible inhibition and its unique structural features that may offer advantages in terms of selectivity and reduced side effects .
特性
分子式 |
C19H20N2O5 |
---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
3-hydroxy-1-[2-[(7-methoxy-4-oxochromen-3-yl)methylamino]ethyl]-2-methylpyridin-4-one |
InChI |
InChI=1S/C19H20N2O5/c1-12-18(23)16(22)5-7-21(12)8-6-20-10-13-11-26-17-9-14(25-2)3-4-15(17)19(13)24/h3-5,7,9,11,20,23H,6,8,10H2,1-2H3 |
InChIキー |
NZMXXIIUZXGKCB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1CCNCC2=COC3=C(C2=O)C=CC(=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。